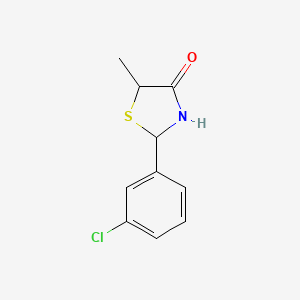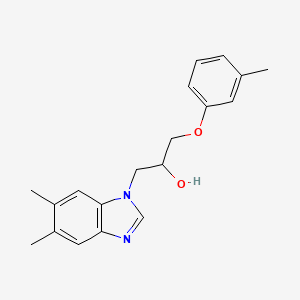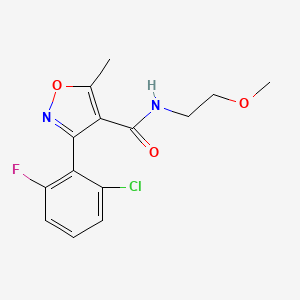
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have biological activities such as anticancer, antiviral, and antioxidant properties.
作用機序
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide generates ROS by undergoing a redox-cycling reaction, where it is reduced to its semiquinone form by accepting an electron from NAD(P)H or other reducing agents. The semiquinone form of 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can then react with oxygen to form superoxide anion (O2-), which can further react with other molecules to form other ROS such as hydrogen peroxide (H2O2) and hydroxyl radical (OH). The generation of ROS by 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can lead to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced oxidative stress has been shown to have various biochemical and physiological effects. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can induce apoptosis in cancer cells by activating the mitochondrial pathway and upregulating pro-apoptotic proteins such as Bax and caspases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can also induce autophagy, a cellular process that degrades damaged organelles and proteins, by activating the AMPK/mTOR pathway. In addition, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can induce inflammation by activating the NF-κB pathway and upregulating pro-inflammatory cytokines such as IL-1β and TNF-α.
実験室実験の利点と制限
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable and well-characterized compound that can be obtained in high purity and yield. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can generate ROS in a controlled and dose-dependent manner, which allows for the study of the effects of oxidative stress on cellular processes. However, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide also has some limitations. It can induce non-specific effects such as DNA damage and protein oxidation, which can complicate the interpretation of the results. In addition, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced ROS can activate various signaling pathways, which can make it difficult to determine the specific effects of ROS on cellular processes.
将来の方向性
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been widely used in scientific research, and there are several future directions for its application. One area of research is the development of novel therapeutic strategies based on 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide-induced oxidative stress. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to selectively induce apoptosis in cancer cells, which can be combined with other anticancer therapies to enhance their efficacy. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can also be used to induce autophagy, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the role of ROS in aging and age-related diseases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular aging and senescence. Overall, 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide is a valuable tool for scientific research and has the potential to lead to the development of novel therapeutic strategies.
合成法
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dimethoxyaniline with 4-methoxy-2-nitrobenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with 4-chloroquinoline-2-carboxylic acid in the presence of triethylamine to yield 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. The synthesis method of 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been well-established in the literature, and the compound can be obtained in high purity and yield.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively used in scientific research as a redox-cycling agent, which generates reactive oxygen species (ROS) in cells. ROS are known to play a crucial role in cellular signaling and homeostasis, and their dysregulation has been implicated in various diseases such as cancer, neurodegeneration, and cardiovascular diseases. 2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been used to study the role of ROS in these diseases and to develop novel therapeutic strategies.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-32-15-9-11-21(23(12-15)28(30)31)27-25(29)19-14-22(26-20-7-5-4-6-17(19)20)18-10-8-16(33-2)13-24(18)34-3/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMFVYLWOKHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957372.png)
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![1-ethyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B4957403.png)
![methyl 2-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4957428.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B4957448.png)

![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957464.png)
![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)